
N,N-Bis(dimethylsilyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(dimethylsilyl)acetamide: is an organosilicon compound with the chemical formula C8H21NOSi2 . It is a colorless liquid that is highly soluble in various organic solvents but reacts rapidly with moisture and solvents containing hydroxyl (OH) and amine (NH) groups . This compound is widely used in analytical chemistry and organic synthesis due to its ability to introduce the trimethylsilyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(dimethylsilyl)acetamide can be synthesized by treating acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows :
MeC(O)NH2+2SiMe3Cl+2Et3N→MeC(OSiMe3)NSiMe3+2Et3NHCl
Industrial Production Methods: In industrial settings, the synthesis involves charging acetamide, triethylamine, and catalysts such as dimethylaniline and imidazole into a synthetic kettle. Trimethylchlorosilane is then added dropwise while maintaining specific temperature conditions. The resulting product has a high purity of 99.51 to 99.62% and a yield of 91.33 to 93.66% .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(dimethylsilyl)acetamide undergoes various chemical reactions, including:
Silylation: It reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.
Protection Reactions: It is used to protect amines, amides, carboxylic acids, alcohols, enols, and phenols.
Activation Reactions: It activates functional groups during the formation of nucleosides, peptides, and heterocycles.
Common Reagents and Conditions:
Major Products:
- Protected amines, amides, carboxylic acids, alcohols, enols, and phenols .
Trimethylsilyl ethers: from reactions with alcohols.
Scientific Research Applications
Chemistry:
- Silylation Agent: Used for the protection of various functional groups in organic synthesis .
- Chromatographic Analysis: Increases the volatility of analytes for gas chromatography .
Biology and Medicine:
- Peptide Synthesis: Activates functional groups during peptide formation .
- Nucleoside Synthesis: Facilitates the formation of nucleosides .
Industry:
Mechanism of Action
N,N-Bis(dimethylsilyl)acetamide exerts its effects primarily through the introduction of the trimethylsilyl group. This group protects reactive sites on molecules, preventing unwanted reactions during synthesis. The compound acts as a silylating agent, forming stable trimethylsilyl derivatives that can be easily removed under mild conditions .
Comparison with Similar Compounds
- N,O-Bis(trimethylsilyl)acetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness: N,N-Bis(dimethylsilyl)acetamide is unique due to its high reactivity with moisture and its ability to protect a wide range of functional groups under mild conditions. It is also preferred in certain applications due to its high purity and yield in industrial production .
Properties
CAS No. |
21305-90-8 |
---|---|
Molecular Formula |
C6H15NOSi2 |
Molecular Weight |
173.36 g/mol |
IUPAC Name |
N,N-bis(dimethylsilyl)acetamide |
InChI |
InChI=1S/C6H15NOSi2/c1-6(8)7(9(2)3)10(4)5/h1-5H3 |
InChI Key |
MZNAHEFQHHMICT-UHFFFAOYSA-N |
SMILES |
CC(=O)N([SiH](C)C)[SiH](C)C |
Canonical SMILES |
CC(=O)N([Si](C)C)[Si](C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.